molecular formula C2H9NaO5 B8386519 Sodium acetate trihydrate-2-13C

Sodium acetate trihydrate-2-13C

Cat. No. B8386519
M. Wt: 137.07 g/mol
InChI Key: AYRVGWHSXIMRAB-FGAGFBKLSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423031B2

Procedure details

To a solution of 5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-7-bromo-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one TFA salt (13 mg, 0.027 mmol), in MeOH (5 mL) is added sodium acetate trihydrate (24 mg, 0.18 mmol) and 10% Pd/C (4.5 mg). It is stirred at room temperature under a hydrogen atmosphere overnight and then the catalyst is removed by filtration. The solution is concentrated and the residue is purified by HPLC (C18 column, eluted with CH3CN/H2O with 0.05% TFA) to give 5-(2-amino-5-oxo-3.5-dihydro-imidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one; 1H NMR (DMSO-d6) δ 3.30-3.36 (m, 4H), 7.20 (t, 1H, J=7.6 Hz), 7.33 (t, 1H, J=7.2 Hz), 7.53 (t, 1H, J=7.6 Hz), 7.58 (d, 1H, J=7.2 Hz), 8.36 (t, 1H, J=2.4 Hz), 9.20 (bs, 1H), 10.37 (bs, 1H), 12.45 (s, 1H); m/z [M++1] 296.1.
Name
5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-7-bromo-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one TFA salt
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
OC(C(F)(F)F)=O.[NH2:8][C:9]1[NH:13][C:12](=[C:14]2[C:27]3[C:26]4[C:21](=[CH:22][CH:23]=[C:24](Br)[CH:25]=4)[NH:20][C:19]=3[C:18](=[O:29])[NH:17][CH2:16][CH2:15]2)[C:11](=[O:30])[N:10]=1.O.O.O.C([O-])(=O)C.[Na+]>CO.[Pd]>[NH2:8][C:9]1[NH:13][C:12](=[C:14]2[C:27]3[C:26]4[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=4)[NH:20][C:19]=3[C:18](=[O:29])[NH:17][CH2:16][CH2:15]2)[C:11](=[O:30])[N:10]=1 |f:0.1,2.3.4.5.6|

Inputs

Step One
Name
5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-7-bromo-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one TFA salt
Quantity
13 mg
Type
reactant
Smiles
OC(=O)C(F)(F)F.NC1=NC(C(N1)=C1CCNC(C=2NC3=CC=C(C=C3C21)Br)=O)=O
Name
Quantity
24 mg
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
4.5 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It is stirred at room temperature under a hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by HPLC (C18 column, eluted with CH3CN/H2O with 0.05% TFA)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC(C(N1)=C1CCNC(C=2NC3=CC=CC=C3C21)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.